CP-601927

Overview

Description

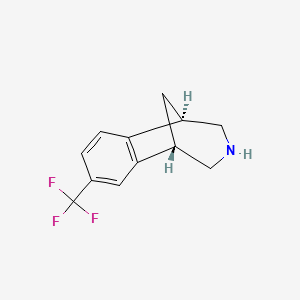

CP-601927 is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of a trifluoromethyl group and a methano bridge, which contribute to its distinct chemical behavior

Preparation Methods

The synthesis of CP-601927 involves several steps, typically starting with the formation of the benzazepine core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

CP-601927 has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe to study biological processes and interactions.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The trifluoromethyl group plays a crucial role in its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar compounds include other benzazepine derivatives with different substituents. Compared to these, CP-601927 is unique due to the presence of the trifluoromethyl group and the methano bridge, which impart distinct chemical and biological properties. Examples of similar compounds are:

- 1,5-Methano-1H-3-benzazepine derivatives with different alkyl or aryl groups.

- Other trifluoromethyl-substituted benzazepines .

Biological Activity

CP-601927 is a compound developed as a selective partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR). This receptor is implicated in various neurological processes, including mood regulation and cognitive functions. The biological activity of this compound has been investigated in several studies, focusing on its potential therapeutic effects, particularly in the context of depression and anxiety disorders.

This compound functions primarily as a partial agonist at the α4β2 nAChR, which plays a crucial role in modulating neurotransmitter release, particularly dopamine and serotonin. By binding to these receptors, this compound can influence neuronal excitability and synaptic transmission, potentially leading to antidepressant-like effects.

Behavioral Studies

Several studies have evaluated the efficacy of this compound in various behavioral tests designed to assess its antidepressant-like properties:

- Forced Swim Test (FST) : In this test, this compound significantly reduced the time spent immobile by mice, indicating an antidepressant effect. The results showed a dose-dependent response with significant reductions at doses of 0.25 mg/kg, 0.75 mg/kg, 1 mg/kg, and 1.5 mg/kg compared to saline-treated controls (p<0.0001) .

- Novelty-Suppressed Feeding Test : this compound treatment also increased the time to the first feeding episode in an open field setting (F(4,39)=4.86, p=0.0028), suggesting an anxiolytic effect . However, it did not significantly reduce overall food intake in home cage conditions.

- Tail Suspension Test : While this compound did not show significant effects in this test (F(4,44)=0.403, p=0.8), it was noted that other compounds like fluoxetine showed marked reductions in immobility time .

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound:

- In juvenile rats administered high doses (up to 3 mg/kg), there were instances of mortality and transient weight loss observed . However, no significant effects were noted on acoustic startle response or general toxicity endpoints.

Clinical Trials

This compound was evaluated in clinical settings as an adjunct therapy for major depressive disorder (MDD). Unfortunately, it did not meet efficacy endpoints in Phase III trials and was ultimately discontinued due to insufficient therapeutic benefits compared to existing treatments .

Comparative Efficacy

In comparison with other nAChR ligands:

| Compound | Mechanism | Efficacy | Clinical Status |

|---|---|---|---|

| This compound | Partial Agonist | Moderate | Discontinued |

| Varenicline | Partial Agonist | High | Approved for smoking cessation |

| CP-601932 | Partial Agonist | Low | Discontinued |

Properties

IUPAC Name |

(1S,8R)-4-(trifluoromethyl)-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N/c13-12(14,15)9-1-2-10-7-3-8(6-16-5-7)11(10)4-9/h1-2,4,7-8,16H,3,5-6H2/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOBTWYQAWEZHH-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=C2C=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CNC[C@@H]1C3=C2C=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357425-02-6 | |

| Record name | CP-601927 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357425026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-601927 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12244 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CP-601927 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VI5LR1EU47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.